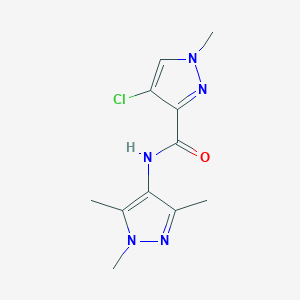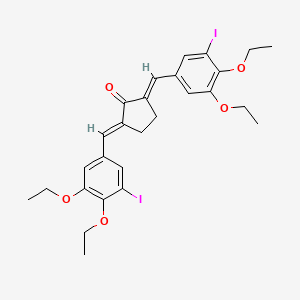![molecular formula C21H16N6OS2 B10898640 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10898640.png)
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a triazinoindole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazinoindole intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of solvents and reagents would be guided by considerations of cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE
- N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE
Uniqueness
N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H16N6OS2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C21H16N6OS2/c1-12-17(13-7-3-2-4-8-13)24-20(30-12)23-16(28)11-29-21-25-19-18(26-27-21)14-9-5-6-10-15(14)22-19/h2-10H,11H2,1H3,(H,22,25,27)(H,23,24,28) |
InChI Key |
CNOAVVJDLCOJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino}methyl)benzenesulfonamide](/img/structure/B10898570.png)
![3-[(4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B10898572.png)
![methyl 3-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B10898576.png)
![Dimethyl 5-{[(2-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10898580.png)
![(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10898595.png)
![(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10898596.png)
![2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone](/img/structure/B10898597.png)
![(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10898602.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B10898620.png)
![5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898621.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10898622.png)

